N-cyclopentyl bromomethanesulfonamide
Description
N-cyclopentyl bromomethanesulfonamide is a sulfonamide derivative characterized by a bromomethanesulfonyl group attached to a cyclopentylamine moiety. This compound has garnered attention in synthetic chemistry and industrial applications due to its role as a precursor in herbicide synthesis. For instance, Chevron Research Company utilized it to synthesize (1,1,2,2-tetrachloroethylthio)-bromomethanesulfonamide, a potent aquatic weed control agent, achieving a 35% yield after silica gel chromatography . Its molecular structure combines steric bulk from the cyclopentyl group with the electrophilic reactivity of the bromomethanesulfonyl moiety, making it a versatile intermediate in organic transformations.
Properties
Molecular Formula |
C6H12BrNO2S |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-bromo-N-cyclopentylmethanesulfonamide |
InChI |
InChI=1S/C6H12BrNO2S/c7-5-11(9,10)8-6-3-1-2-4-6/h6,8H,1-5H2 |
InChI Key |
JMSXCUBRQNYZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Bromomethanesulfonamide vs. Iodomethanesulfonamide
- Reactivity: Bromomethanesulfonamide derivatives exhibit lower electrophilicity compared to iodinated analogs. This highlights the critical influence of halogen leaving-group ability (I > Br) on nucleophilic substitution kinetics .
- Stability : Bromomethanesulfonamide derivatives are more resistant to reductive degradation. For example, iodomethanesulfonamide underwent partial reduction during silica gel chromatography, whereas brominated analogs remained stable under similar conditions .
Table 1. Comparison of Halogenated Methanesulfonamides
| Property | Bromomethanesulfonamide | Iodomethanesulfonamide |
|---|---|---|
| Leaving Group Ability | Moderate (Br) | High (I) |
| Reaction Yield with NAC* | 0% | 72% |
| Reductive Stability | High | Low |
N-cyclopentyl Substituents in Catalysis
The N-cyclopentyl group’s steric and electronic effects are pivotal in catalysis. For example, Grubbs-type Ru catalysts with N-cyclopentyl/N’-mesityl N-heterocyclic carbene (NHC) ligands achieved 98% selectivity in norbornene-COE alternating copolymerization.
Table 2. Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 59–60°C |
| Yield in Herbicide Syn. | 35% |
| Molecular Formula | C₆H₁₀BrNO₂S |
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